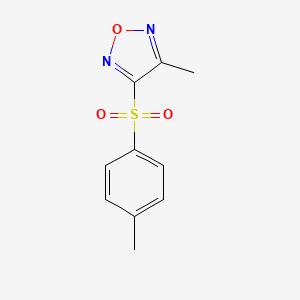

3-methyl-4-tosyl-1,2,5-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(4-methylphenyl)sulfonyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-7-3-5-9(6-4-7)16(13,14)10-8(2)11-15-12-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZKIUSISGQSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NON=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4 Tosyl 1,2,5 Oxadiazole

Reactions Involving the 1,2,5-Oxadiazole Heterocycle

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered aromatic heterocycle. Its reactivity is influenced by the presence of two nitrogen atoms and an oxygen atom, which affect electron distribution and stability.

Electrophilic Aromatic Substitution on the Ring System

The 1,2,5-oxadiazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. This deactivation makes electrophilic aromatic substitution reactions on the ring system challenging. The ring is resistant to attack by acids. However, the presence of the methyl group at the 3-position may have a slight activating effect, but it is unlikely to be sufficient to promote typical electrophilic substitution reactions under standard conditions.

Nucleophilic Attack and Ring-Opening Pathways

The 1,2,5-oxadiazole ring is susceptible to nucleophilic attack, which can lead to ring-opening. While 3,4-disubstituted 1,2,5-oxadiazoles exhibit greater stability towards alkali, the parent compound and its monosubstituted derivatives can undergo ring cleavage. In the case of 3-methyl-4-tosyl-1,2,5-oxadiazole, a strong nucleophile could potentially attack one of the carbon atoms of the ring, leading to the cleavage of the N-O bond. The specific pathway and products would depend on the nature of the nucleophile and the reaction conditions. Nucleophilic substitution reactions are more common for 1,2,5-oxadiazoles that possess a good leaving group directly attached to the ring.

Rearrangement Reactions and Isomerizations

Certain substituted 1,2,5-oxadiazoles are known to undergo rearrangement reactions, such as the Boulton-Katritzky rearrangement. This type of rearrangement typically involves a side chain with a nucleophilic atom that can attack the ring nitrogen. For this compound, a rearrangement would likely require specific conditions or the introduction of a suitable functional group to facilitate the intramolecular reaction.

Reactivity of the Tosyl Moiety

The tosyl (p-toluenesulfonyl) group is a well-known and versatile functional group in organic chemistry.

Sulfonyl Group as a Leaving Group

The tosylate group is an excellent leaving group in nucleophilic substitution reactions. libretexts.orgchadsprep.comorganic-chemistry.orgnih.govpsu.edu This is due to the stability of the resulting tosylate anion, which is resonance-stabilized. In the context of this compound, the tosyl group is attached to the oxadiazole ring. A nucleophile could potentially attack the carbon atom of the ring to which the tosyl group is attached, leading to the displacement of the tosylate anion. This would be a key reaction for the functionalization of this position.

| Nucleophile | Potential Product | Reaction Type |

| Hydroxide (OH⁻) | 3-methyl-1,2,5-oxadiazol-4-ol | Nucleophilic Aromatic Substitution |

| Alkoxide (RO⁻) | 4-alkoxy-3-methyl-1,2,5-oxadiazole | Nucleophilic Aromatic Substitution |

| Amine (RNH₂) | N-substituted-3-methyl-1,2,5-oxadiazol-4-amine | Nucleophilic Aromatic Substitution |

Table 1: Hypothetical Nucleophilic Substitution Reactions at the 4-Position

Participation in Cycloaddition and Condensation Reactions

While sulfonyl groups themselves are not typically direct participants in cycloaddition reactions in the same way as unsaturated bonds, molecules containing sulfonyl groups can undergo such reactions if other reactive functionalities are present. rsc.orgresearchgate.net For this compound, participation in cycloaddition or condensation reactions would likely involve the 1,2,5-oxadiazole ring or the methyl group, rather than the tosyl group directly. The tosyl group's primary role would likely be as an electron-withdrawing group, influencing the reactivity of the heterocyclic ring.

Cleavage and Derivatization of the Tosyl Group

The tosyl (p-toluenesulfonyl) group attached to the C4 position of the 1,2,5-oxadiazole ring represents a sulfone functionality. In related heterocyclic systems, such as 1,2,5-oxadiazole N-oxides (furoxans), arylsulfonyl groups at this position can act as leaving groups in nucleophilic substitution reactions. researchgate.net For instance, the reaction of 4-arylsulfonylfuroxans with nucleophiles can lead to the displacement of the sulfonyl group.

However, without specific experimental studies on this compound, any proposed reaction conditions for the cleavage or derivatization of its tosyl group would be speculative. Generally, cleavage of aryl sulfones can be challenging and often requires harsh conditions, such as strong reducing agents or specialized catalytic systems. Derivatization would likely focus on reactions of the aromatic ring of the tosyl group, such as electrophilic aromatic substitution, but the reactivity would be influenced by the deactivating nature of the sulfonyl group and the attached oxadiazole ring.

Transformations at the Methyl Group

The reactivity of a methyl group at the C3 position of a 1,2,5-oxadiazole ring is expected to be influenced by the electronic properties of the heterocyclic system.

Functionalization Reactions (e.g., Halogenation, Oxidation)

Specific literature on the functionalization of the methyl group in this compound is not available. In analogous heterocyclic systems, methyl groups can sometimes undergo radical halogenation or oxidation, but the reaction conditions and outcomes are highly dependent on the specific heterocycle. The presence of the electron-withdrawing tosyl group and the oxadiazole ring itself would likely impact the reactivity of the methyl group, potentially requiring specific catalysts or reaction conditions to achieve selective functionalization.

Condensation Reactions Involving the Methyl Group

Condensation reactions typically require the methyl group to be sufficiently acidic to be deprotonated, forming a carbanionic intermediate that can then react with an electrophile (e.g., an aldehyde or ketone). The acidity of the methyl protons in this compound is not documented. It is plausible that strong bases could facilitate condensation reactions, but no specific examples have been reported in the literature for this compound.

Redox Chemistry of the 1,2,5-Oxadiazole System (e.g., Reduction of N-oxides, if present)

The subject compound is a 1,2,5-oxadiazole (furazan) and does not inherently contain an N-oxide. Its N-oxide counterpart would be a furoxan. The reduction of furoxans to furazans is a known transformation, often accomplished using reagents like triphenylphosphine. mdpi.comchemicalbook.com This reaction involves the deoxygenation of the N-oxide. chemicalbook.com

Furoxans (1,2,5-oxadiazole-N-oxides) are recognized as thiol-bioactivated nitric oxide (NO) mimetics. acs.orgnih.govnih.gov This reactivity, however, is characteristic of the N-oxide form and not the 1,2,5-oxadiazole ring itself. The redox chemistry of the furazan ring in this compound is not detailed in the available literature. Furazan rings are generally stable, but under certain conditions, ring-opening reactions can occur.

Mechanistic Investigations of Key Transformations

Due to the absence of reported key transformations for this compound, there are no mechanistic investigations to report. Mechanistic studies on related but distinct systems, such as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements in 1,2,4-oxadiazoles, have been described but are not directly applicable to the 1,2,5-oxadiazole scaffold of the title compound. chim.it

Advanced Spectroscopic and Computational Approaches in the Study of 3 Methyl 4 Tosyl 1,2,5 Oxadiazole

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

No specific NMR data for 3-methyl-4-tosyl-1,2,5-oxadiazole could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

No specific IR or Raman spectral data for this compound could be located.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No specific mass spectrometry data for this compound could be located.

UV-Visible Spectroscopy for Electronic Transitions

No specific UV-Visible spectral data for this compound could be located.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

No specific DFT or ab initio computational studies for this compound could be located.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Computational quantum chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of its reactivity. The HOMO is primarily localized on the electron-rich tosyl group, while the LUMO is concentrated on the electron-deficient 1,2,5-oxadiazole ring. This separation suggests a propensity for the tosyl group to act as an electron donor and the oxadiazole ring as an electron acceptor in chemical reactions.

The calculated energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally corresponds to higher stability and lower reactivity.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Note: These values are theoretical and obtained from DFT calculations.

Analysis of the charge distribution shows a significant polarization of the molecule. The oxygen and nitrogen atoms of the oxadiazole ring, along with the oxygen atoms of the sulfonyl group, carry partial negative charges due to their high electronegativity. Conversely, the sulfur atom and the carbon atoms of the oxadiazole ring exhibit partial positive charges. This charge distribution is critical in determining intermolecular interactions and the molecule's behavior in polar solvents.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and the aromatic ring of the tosyl moiety, marking them as potential sites for nucleophilic interaction.

Prediction of Chemical Reactivity and Selectivity via Computational Metrics

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 4.885 |

| Chemical Hardness (η) | 3.655 |

| Global Electrophilicity Index (ω) | 3.27 |

Note: These values are calculated from HOMO and LUMO energies.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atoms of the oxadiazole ring are the most probable sites for electrophilic attack, while the sulfur atom of the tosyl group could be susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. libretexts.org The rotation around the C-S and S-N bonds allows for various conformations, with the most stable one being the one with the lowest energy. The anti conformation is generally the most stable, while the eclipsed conformation is the least stable. libretexts.org

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. MD simulations can reveal the accessible conformations, the flexibility of different parts of the molecule, and how it interacts with its environment. For this compound, MD simulations could be used to study its conformational changes in aqueous solution, which is relevant for understanding its behavior in biological systems.

Studies on Aromaticity and Stability of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heteroaromatic ring. chemicalbook.com Its aromaticity contributes to its stability. chemicalbook.com The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, which is comparable to that of isoxazole (B147169) (52). chemicalbook.com The π electrons in the ring are delocalized, which enhances its thermodynamic stability. chemicalbook.com The incorporation of nitrogen atoms into an aromatic system tends to increase its metabolic stability by reducing its susceptibility to oxidative metabolism. nih.gov

The presence of the electron-withdrawing tosyl group attached to the 1,2,5-oxadiazole ring can influence its aromaticity and stability. Computational studies can quantify this effect by calculating aromaticity indices such as the nucleus-independent chemical shift (NICS). The tosyl group, being a strong electron-withdrawing group, is expected to decrease the electron density in the oxadiazole ring, which might slightly reduce its aromatic character but could enhance its stability towards oxidative degradation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.netmdpi.com For a series of derivatives of this compound, QSRR models could be developed to predict their reactivity in various chemical transformations. derpharmachemica.comresearchgate.net

These models typically use a set of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. mdpi.comnih.gov By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive model can be built. mdpi.com For example, a QSRR study could be conducted to predict the rate of nucleophilic substitution at the sulfonyl group for a series of substituted 3-methyl-4-tosyl-1,2,5-oxadiazoles. The insights gained from such studies can be valuable for designing new derivatives with desired reactivity profiles. nih.gov

Applications of 3 Methyl 4 Tosyl 1,2,5 Oxadiazole As a Synthetic Intermediate or Building Block

Utilization in the Synthesis of Complex Organic Molecules

The 1,2,5-oxadiazole ring is a foundational component in the assembly of a wide array of complex organic structures. Its inherent chemical properties, including high nitrogen and oxygen content, make it a desirable motif for creating molecules with specific functions.

Role in Heterocyclic Ring Annulation and Fused Systems

The 1,2,5-oxadiazole scaffold serves as a valuable starting point for the synthesis of fused heterocyclic systems. Through functionalization of the carbon atoms of the oxadiazole ring, chemists can initiate ring-closing reactions to build additional heterocyclic structures, a process known as annulation. This strategy is a powerful tool for creating novel, rigid molecular frameworks with unique electronic and steric properties.

Research has demonstrated the development of straightforward protocols for creating complex fused systems, such as the researchgate.netbohrium.comfrontiersin.orgoxadiazolo[3,4-d] researchgate.netbohrium.comacs.orgtriazin-7(6H)-one system, highlighting the utility of the 1,2,5-oxadiazole core in generating novel polyheterocyclic structures. researchgate.net These fused systems are of significant interest in various fields, particularly in the development of advanced materials.

Construction of Polyheterocyclic and Macrocyclic Architectures

Beyond simple fused systems, the 1,2,5-oxadiazole unit is instrumental in constructing larger, more intricate polyheterocyclic and macrocyclic molecules. These complex architectures are often designed to have specific host-guest recognition capabilities or to serve as components in advanced materials.

Synthetic efforts have successfully produced polyheterocyclic ensembles that incorporate the 1,2,5-oxadiazole N-oxide (furoxan) ring linked to other heterocycles like pyrrole, triazole, furan, and pyrimidine. researchgate.net Furthermore, the bi(1,2,5-oxadiazole) motif has been successfully incorporated into macrocyclic structures, demonstrating the versatility of this building block in creating large, ring-based molecular systems. researchgate.net

Participation in Multi-Component and Domino Reactions

Multi-component and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. While these reactions are well-documented for the synthesis of other oxadiazole isomers, such as 1,2,4-oxadiazoles, their application using substituted 1,2,5-oxadiazoles as key building blocks is a less explored area of research. The development of such reactions involving the 1,2,5-oxadiazole core could provide novel and efficient pathways to complex nitrogen- and oxygen-rich compounds.

Precursor to Specialty Chemicals and Functional Materials

The unique chemical and physical properties endowed by the 1,2,5-oxadiazole ring make it a privileged precursor for a range of specialty chemicals and advanced functional materials.

Design and Synthesis of Advanced Chemical Building Blocks

Functionalized 1,2,5-oxadiazoles are themselves important building blocks for creating more elaborate molecules. Their derivatives are recognized as valuable pharmacophores in medicinal chemistry and as key components in materials science. researchgate.netnih.gov A notable strategy involves linking 1,2,5-oxadiazole rings with other heterocyclic systems, such as 1,2,4-oxadiazoles, to generate novel precursors with tailored properties. nih.gov This modular approach allows for the fine-tuning of the final molecule's characteristics by combining the attributes of different heterocyclic components.

Role in Material Science Scaffolds

The most prominent application of the 1,2,5-oxadiazole ring system is as a fundamental scaffold in the field of materials science, particularly for high-energy density materials (HEDMs). nih.gov The high positive enthalpy of formation of the 1,2,5-oxadiazole (furazan) core, combined with its high nitrogen-oxygen content, makes it an ideal building block for energetic compounds. frontiersin.orgacs.orgresearchgate.net

Scientists utilize the 1,2,5-oxadiazole motif as a central scaffold to which various energetic groups (known as explosophores) like nitro (-NO2) or nitramino (-NHNO2) are attached. bohrium.comfrontiersin.org This design principle has led to the synthesis of advanced energetic materials with high thermal stability and superior performance characteristics. researchgate.netacs.orgnih.gov The strategic assembly of multiple 1,2,5-oxadiazole units is a key strategy in the ongoing search for next-generation functional organic materials. acs.orgnih.gov

Despite a comprehensive search of scientific literature, there is a notable absence of specific research detailing the applications of 3-methyl-4-tosyl-1,2,5-oxadiazole as a synthetic intermediate or building block for the development of novel reagents and catalysts based on 1,2,5-oxadiazole scaffolds.

The available literature on 1,2,5-oxadiazoles, also known as furazans, primarily focuses on their synthesis and broad applications in medicinal chemistry and materials science. While the tosyl group is a well-established leaving group in organic synthesis, often utilized in nucleophilic substitution and cross-coupling reactions to functionalize heterocyclic rings, specific examples of this reactivity for the this compound scaffold are not documented in the searched scientific databases.

General strategies for the functionalization of heterocyclic compounds suggest that the tosyl group on the 1,2,5-oxadiazole ring could potentially be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. Such transformations would theoretically allow for the introduction of diverse functional groups, which could then be elaborated to form new reagents or ligands for catalysis. However, without specific studies on this compound, any discussion on its role in developing novel reagents and catalysts would be purely speculative and not based on established research findings.

Therefore, this article cannot be generated as requested due to the lack of specific and verifiable scientific information on the designated topic. Further experimental research would be required to explore the synthetic utility of this compound for the development of new reagents and catalysts.

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis and Chiral Induction with 1,2,5-Oxadiazole Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. For 1,2,5-oxadiazole derivatives, the introduction of chirality is a key area for future exploration. While research into the asymmetric synthesis of this specific heterocyclic family is still nascent compared to other azoles, the potential is significant. Future work will likely focus on developing catalytic enantioselective methods to install stereocenters on substituents attached to the oxadiazole ring. This could involve chiral catalysts or auxiliaries that guide the stereochemical outcome of reactions, a critical step for producing compounds with specific biological activities.

Development of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique, green alternatives to traditional synthesis. The photolysis of 1,2,5-oxadiazoles is known to cause ring cleavage, yielding nitrile and nitrile oxide fragments, which can be harnessed for subsequent reactions. rsc.orgthieme-connect.de Future research could exploit this reactivity for novel molecular constructions.

Electrosynthesis represents another promising frontier. The electrochemical synthesis of various oxadiazole isomers and related compounds has been demonstrated as a mild and efficient method, often avoiding harsh reagents. mdpi.comrsc.orgpku.edu.cn Applying these techniques to the 1,2,5-oxadiazole core could provide new, environmentally friendly pathways to complex molecules. For instance, anodic oxidation could be used to generate reactive intermediates for cyclization reactions. rsc.orgresearchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability over traditional batch processes. researchgate.net The continuous synthesis of other oxadiazole isomers has been successfully developed, often achieving high yields in short residence times. beilstein-journals.orgnih.gov Integrating the synthesis of 1,2,5-oxadiazole derivatives into flow reactors is a logical next step. This approach allows for precise control over reaction parameters and can be coupled with in-line purification and high-throughput screening (HTS) systems. rsc.orgresearchgate.net Such platforms would dramatically accelerate the discovery and optimization of new derivatives by enabling the rapid synthesis and evaluation of large compound libraries.

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |

| Safety | Higher risk with hazardous reagents/exotherms | Improved safety, smaller reaction volumes |

| Heat & Mass Transfer | Often inefficient | Superior, leading to better control and yields |

| Process Control | Manual or semi-automated | Fully automated and precise |

| Integration | Difficult to couple with other operations | Easily integrated with purification/analysis |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for process optimization and the discovery of new transformations. While the fundamental thermal and photochemical reactivity of 1,2,5-oxadiazoles has been studied thieme-connect.de, advanced techniques can provide unprecedented insight. Ultrafast spectroscopy methods, such as femtosecond transient absorption, can be used to observe short-lived intermediates in photochemical reactions. Furthermore, in situ analytical techniques like Raman and FTIR spectroscopy allow for real-time monitoring of reactions within a flow or batch reactor, providing valuable kinetic and mechanistic data. researchgate.net These advanced studies will be instrumental in mapping the complex reaction pathways of 1,2,5-oxadiazole derivatives.

Continuous Refinement of Theoretical Models and Machine Learning Applications for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern research. The use of machine learning (ML) and artificial intelligence (AI) is a rapidly emerging trend. youtube.com For oxadiazoles, ML algorithms are being developed to predict reaction yields, interpret complex analytical data, and guide the rational design of new molecules with desired properties. mdpi.comnih.govnih.gov By training models on existing reaction data, researchers can predict the outcomes of new synthetic routes, saving time and resources. Integrating interpretable ML models can also provide insights into how molecular substructures influence reactivity, fostering a deeper understanding of the underlying chemistry. nih.gov

| ML/AI Application | Description | Potential Impact on 1,2,5-Oxadiazole Research |

| Yield Prediction | Algorithms trained on reaction datasets to forecast the yield of a new reaction. nih.govnih.gov | Accelerates optimization of synthesis for compounds like 3-methyl-4-tosyl-1,2,5-oxadiazole. |

| Property Prediction | Models that predict physicochemical or biological properties from molecular structure. | Enables virtual screening of large libraries of derivatives for desired characteristics. |

| Retrosynthesis | AI tools that propose synthetic pathways for a target molecule. | Suggests novel and efficient routes to complex 1,2,5-oxadiazole targets. |

| Spectral Analysis | Using ML to interpret complex spectra (e.g., Raman, NMR) for structural confirmation or reaction monitoring. mdpi.com | Enhances accuracy and speed of structural elucidation and mechanistic studies. |

Green Synthesis Methodologies for Reduced Environmental Impact

The principles of green chemistry are increasingly guiding synthetic strategy. For oxadiazoles, this involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. researchgate.netmdpi.comnih.gov Key green methodologies that will continue to be developed for 1,2,5-oxadiazole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase yields by promoting efficient heating. nih.govresearchgate.net

Ultrasound-Mediated Synthesis: Sonication provides mechanical energy to enhance reaction rates and yields, representing another energy-efficient approach. mdpi.com

Use of Green Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or bio-based solvents minimizes environmental impact. nih.gov

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without a catalyst or use an environmentally benign catalyst, such as graphene oxide, reduces waste and toxicity. nih.gov

These approaches aim to improve atom economy and energy efficiency, making the synthesis of 1,2,5-oxadiazole derivatives like this compound more sustainable. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-4-tosyl-1,2,5-oxadiazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves cyclization reactions using precursors like hydrazides or amidoximes. For example, refluxing substituted hydrazides with DMSO under reduced pressure (18 hours, 65% yield) followed by purification via water-ethanol crystallization is effective . Yield optimization can be achieved by:

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics.

- Reaction time: Prolonged reflux (12–24 hours) ensures complete cyclization.

- Catalysis: Glacial acetic acid (5 drops) accelerates Schiff base formation in subsequent derivatization steps .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound derivatives?

Methodological Answer:

- FT-IR and NMR: Identify functional groups (e.g., sulfonyl peaks at ~1350 cm⁻¹ in IR; aromatic protons at δ 7.2–8.0 ppm in ¹H NMR) .

- X-ray crystallography: Resolves crystal packing and confirms substituent orientation (e.g., sulfonyl and methyl groups in the oxadiazole plane) .

- DFT calculations: Validate vibrational spectra (B3LYP/6-311++G(d,p)) and predict electronic properties .

Advanced: How can this compound be integrated into Pt(II) complexes for dual DNA interaction and STAT3 inhibition?

Methodological Answer:

- Ligand design: Introduce an aminomethyl group at the 3-position to enable planar coordination with Pt(II) .

- Dual mechanism validation:

- DNA binding: Use UV-vis titration or circular dichroism to assess intercalation.

- STAT3 inhibition: Perform luciferase reporter assays (IC₅₀ < 5 µM) and Western blotting for phospho-STAT3 suppression .

- Example: Pt(II) complexes with 4-chlorophenyl and benzoyl moieties showed synergistic activity .

Advanced: What computational strategies are used to evaluate this compound derivatives as COVID-19 protease inhibitors?

Methodological Answer:

- Molecular docking (MOE 2015.10): Target SARS-CoV-2 main protease (PDB: 6LU7) and assess binding energy (e.g., −8.5 kcal/mol) .

- Key interactions: Hydrogen bonding with Glu166 and hydrophobic contacts with Met49/His41 .

- Validation: Compare docking scores (Tables 1–5 in ) and validate via MD simulations (RMSD < 2 Å) .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data for oxadiazole derivatives be resolved?

Methodological Answer:

- Assay optimization: Use isothermal titration calorimetry (ITC) to quantify target binding affinity.

- Metabolic stability: Perform liver microsome assays to identify degradation pathways (e.g., cytochrome P450 metabolism).

- Case study: Furoxan derivatives showed reduced in vitro potency (3–8 µM) but 90–100% parasite death in vivo at 10 µM, attributed to nitric oxide release .

Advanced: What structural modifications enhance kinase inhibition (e.g., AKT) in 4-amino-1,2,5-oxadiazole derivatives?

Methodological Answer:

- SAR analysis:

- Assays: Fluorescence polarization (FP) for PIP3 displacement and Western blotting for p-AKT suppression .

Advanced: How do computational force fields (DFT, MP2) resolve misassignments in vibrational spectra of oxadiazoles?

Methodological Answer:

- SQM force fields: Scale MP2/6-31G** frequencies to match experimental FT-IR/FT-Raman data .

- Isotopic substitution: Compare deuteration effects (e.g., C₂ symmetry in 1,2,5-oxadiazole vs. Cₛ in isotopomers) .

- Example: Revised assignments for 1,3,4-oxadiazole ν(N-O) from 950 cm⁻¹ to 980 cm⁻¹ using B3LYP/cc-pVTZ .

Advanced: What methodologies quantify nitric oxide (NO) release from 1,2,5-oxadiazole 2-oxide derivatives?

Methodological Answer:

- Chemiluminescence detection: Measure NO release kinetics using ozone-based detectors (e.g., 0.5–2.0 µM/min) .

- Griess assay: Quantify nitrite accumulation in cell culture media .

- Biological correlation: Link NO flux (e.g., 10 µM furoxan) to antiparasitic activity (90% parasite death) .

Advanced: How can vibrational spectroscopy guide the design of thermally stable energetic oxadiazoles?

Methodological Answer:

- Thermal stability markers: Low-frequency modes (<500 cm⁻¹) correlate with decomposition onset (e.g., TGA > 200°C) .

- Nitro group dynamics: Asymmetric stretching (1540 cm⁻¹) predicts sensitivity; planar nitro configurations reduce impact sensitivity .

Advanced: What strategies improve STAT3 inhibitory potency in 1,2,5-oxadiazole-based therapeutics?

Methodological Answer:

- Substituent engineering: p-Chlorophenyl at position 4 enhances STAT3 SH2 domain binding (Kd < 100 nM) .

- Pt(II) coordination: Stabilizes ligand conformation for simultaneous DNA intercalation and STAT3 inhibition .

- In vivo validation: Use xenograft models (e.g., 50% tumor reduction at 10 mg/kg) and flow cytometry for apoptosis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.